N-acetyl-2-chloroacetamide
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Overview
Description
N-acetyl-2-chloroacetamide derivatives are a class of compounds that have been synthesized and studied for various applications, including their potential therapeutic effects, herbicidal activities, and as ligands for metal complexes. These compounds are characterized by the presence of an acetyl group attached to a nitrogen atom, which is also connected to a chloroacetamide moiety. The interest in these compounds stems from their diverse biological activities and their utility in the synthesis of heterocyclic systems .
Synthesis Analysis
The synthesis of N-acetyl-2-chloroacetamide derivatives involves chloroacetylation of corresponding aryl amines or other starting materials. For instance, a novel anilidoquinoline derivative was synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects . Another approach described the synthesis of various N-aryl 2-chloroacetamides through chloroacetylation, which could undergo nucleophilic substitution reactions leading to the formation of heterocyclic systems . Additionally, a synthetic approach based on C-amidoalkylation of aromatics with a chloroacetamide derivative was developed, showcasing the scope and limitations of this method . Herbicidally active N-(1-Arylethenyl)-2-chloroacetamides were also synthesized, with some derivatives showing high activity against upland weeds .
Molecular Structure Analysis
The molecular structure of N-acetyl-2-chloroacetamide derivatives has been elucidated using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of N-(2-chlorophenyl)acetamide was determined, revealing the conformation of the N-H bond and its syn relationship to the ortho-chloro substituent . The crystal structures of potential tyrosinase inhibitors, including N-(4-acetylphenyl)-2-chloroacetamide, were reported, providing insights into the planarity and dihedral angles of the molecular geometry . Similarly, the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide were determined, contributing to the understanding of the compound's molecular conformation .
Chemical Reactions Analysis
N-acetyl-2-chloroacetamide derivatives exhibit reactivity towards various nucleophiles due to the presence of the chlorine atom, which can be easily replaced. This reactivity is exploited to synthesize heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene . The chemical reactivity also plays a role in the formation of metal complexes, as seen in the synthesis of manganese(II), cobalt(II), cadmium(II), and mercury(II) complexes with a ligand derived from N-acetyl-2-chloroacetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-acetyl-2-chloroacetamide derivatives are influenced by their molecular structure and the substituents present on the aromatic ring. These properties are crucial for their biological activity and interaction with various targets. For instance, the crystal structure analysis provides information on hydrogen bonding patterns and molecular packing, which can affect the solubility and stability of the compounds . The optical properties of these compounds, such as solvatochromic effects, have also been investigated, revealing their behavior in different solvent environments .
Scientific Research Applications
1. Biological Potential and Pharmacokinetics
N-acetyl-2-chloroacetamide, particularly its variants like N-(substituted phenyl)-2-chloroacetamides, has been studied for its biological potential. Research has utilized chemometric approaches to predict essential properties like lipophilicity, which affect biological activity. The application of Lipinski and Ghose’s rules indicated that these chloroacetamides meet theoretical requirements for bioactive compounds. Thin-layer chromatography and chemometric methods like Cluster Analysis and Principal Component Analysis have been employed to understand the compound's lipophilicity and pharmacokinetics in preclinical research (Vastag, Apostolov, & Matijević, 2018).
2. Assessment of Biological Activity
The lipophilicity of newly synthesized N-(substituted phenyl)-2-chloroacetamides was investigated to determine their potential biological activity. Using reversed-phase thin-layer chromatography and mathematical models, the effects of substituents on the lipophilicity were analyzed. The research confirmed that chromatographic retention parameters could estimate the potential biological activity of these compounds (Apostolov, Vastag, Matijević, & Petrović, 2015).
3. Herbicidal Activities
N-acetyl-2-chloroacetamide derivatives have been synthesized and tested for their herbicidal activities. For example, certain chloroacetamides were found to be highly effective against upland weeds. These findings highlight the compound's potential in agricultural applications (Okamoto et al., 1991).
4. Anaerobic Biodegradation
The anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, was studied to understand its environmental impact. The research involved using anaerobic sludge for biodegradation, identifying metabolites, and proposing an anaerobic degradation pathway. This study is significant for understanding the environmental fate of chloroacetamide herbicides (Liu et al., 2020).
5. Molecular Dynamics Simulations
Studies have also involved embedding N-acetyl-p-aminophenol molecules in high-density lipoprotein to understand its interaction at the molecular level. These computer simulations, performed at various temperatures including physiological ones, offer insights into the behavior of acetaminophen in biological systems (Gburski & Raczyńska, 2016).
6. Analytical Method Development
Research has been conducted to optimize and validate analytical methods for detecting related and degradation products in pharmaceutical formulations containing N-acetyl-2-chloroacetamide derivatives. Such studies are crucial for ensuring the safety and efficacy of pharmaceutical products (Damjanoska et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-acetyl-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYETZOVOIOQESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368280 |
Source
|
Record name | N-acetyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-2-chloroacetamide | |
CAS RN |
17368-73-9 |
Source
|
Record name | N-acetyl-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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